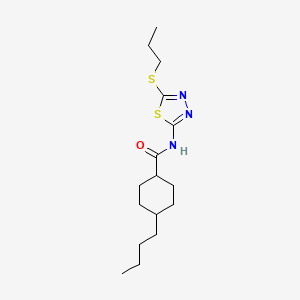
4-butyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions. In the first paper, a sequential transformation process is described where an indole-based acid is converted through several intermediates to yield novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides . This process includes the use of nucleophilic substitution reactions, which could be relevant for the synthesis of the compound , considering that thiadiazole and oxadiazole rings share some structural similarities.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical behavior and interaction with biological targets. The second paper discusses the use of 4-amino-2,1,3-benzothiadiazole as a directing group for Pd(II)-catalyzed C-H activation/functionalization . This indicates the potential for similar thiadiazole derivatives to be involved in complex reactions, which could be applicable to the synthesis and structural analysis of 4-butyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of the specific compound . However, the first paper's discussion of nucleophilic substitution reactions to achieve novel scaffolds and the second paper's exploration of Pd(II)-catalyzed C-H activation suggest that similar methodologies could be applied to understand the reactivity of the thiadiazole moiety within the compound.
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of this compound, they do offer insights into the properties of structurally related compounds. For instance, the first paper mentions the in vitro inhibitory potential against the urease enzyme and mild cytotoxicity of the synthesized molecules , which could hint at the biological activity and solubility aspects of similar compounds.
Applications De Recherche Scientifique
Anticancer Activity
Compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their anticancer activity. For instance, novel pharmacophores containing the thiazole moiety were synthesized and showed potent anticancer activity against cell lines such as Hepatocellular carcinoma (HepG-2), with certain compounds displaying significant inhibitory concentration values (Gomha et al., 2017).
Enzyme Inhibition
Derivatives of 1,3,4-thiadiazole have been investigated for their inhibition effects on human carbonic anhydrase isoforms. These studies revealed that such compounds could inhibit several isoforms of the enzyme in low micromolar and nanomolar ranges, suggesting potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Ulus et al., 2016).
Antibacterial and Antifungal Activities
Another aspect of scientific research on 1,3,4-thiadiazole derivatives includes their antibacterial and antifungal applications. Some compounds have shown effective antibacterial properties against pathogens like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Additionally, certain derivatives exhibited promising antifungal activity, which could be valuable in developing new antimicrobial agents (Li et al., 2007).
Corrosion Inhibition
Research has also explored the use of thiadiazole derivatives as corrosion inhibitors, particularly for protecting metals against corrosion. Quantum chemical and molecular dynamics simulation studies on some thiazole and thiadiazole derivatives have predicted their corrosion inhibition performances on iron, suggesting applications in industrial corrosion protection (Kaya et al., 2016).
Propriétés
IUPAC Name |
4-butyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS2/c1-3-5-6-12-7-9-13(10-8-12)14(20)17-15-18-19-16(22-15)21-11-4-2/h12-13H,3-11H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELDWRUVRNOQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

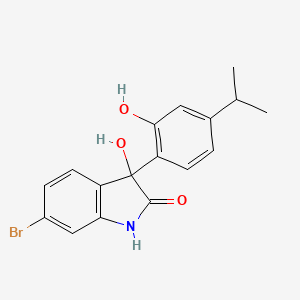

![3-Tert-butyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2504240.png)
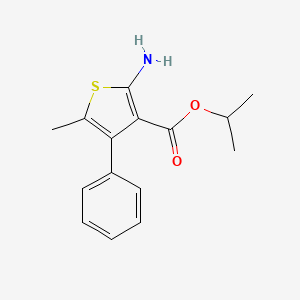
![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)

![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)
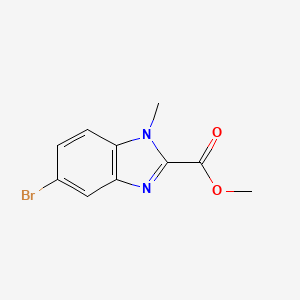
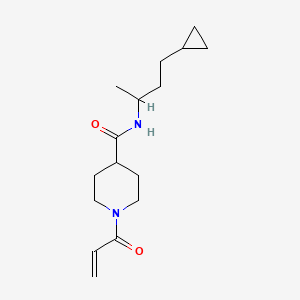

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2504254.png)

![ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate](/img/structure/B2504258.png)